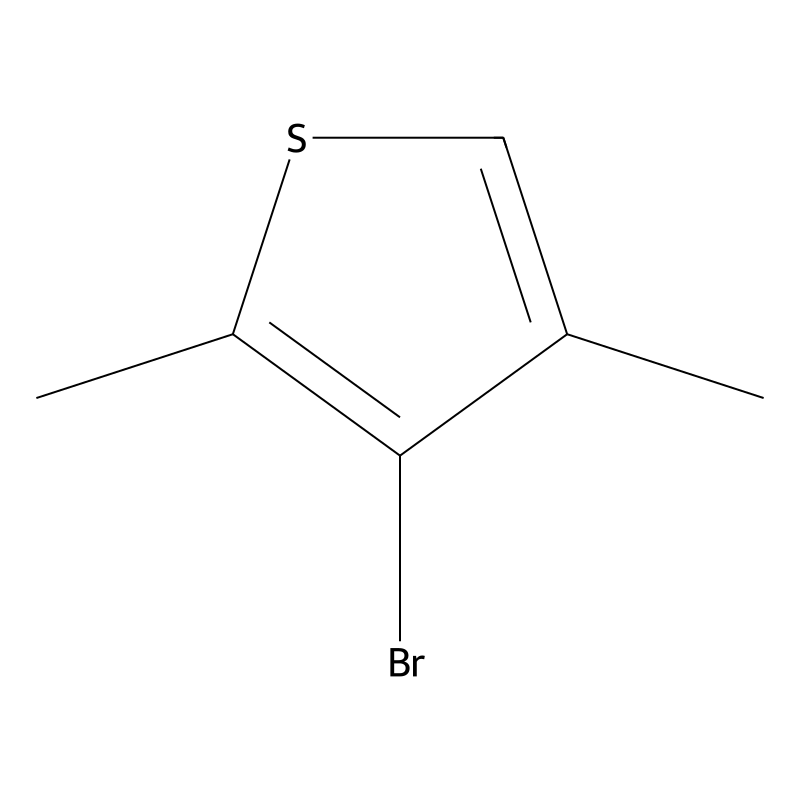3-Bromo-2,4-dimethylthiophene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
-Bromo-2,4-dimethylthiophene is an organic compound belonging to the class of thiophenes. While research on its specific applications is limited, it has been synthesized and characterized for various scientific purposes. Studies have described its preparation through different methods, including:
- The reaction of 2,4-dimethylthiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator [].
- The palladium-catalyzed bromination of 2,4-dimethylthiophene using tetramethylammonium bromide (TMAB) as the brominating agent [].
These studies also report the characterization of the synthesized 3-bromo-2,4-dimethylthiophene using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].
Potential Applications:
Due to the presence of a bromine atom and two methyl groups, 3-bromo-2,4-dimethylthiophene possesses properties that might be relevant for further scientific exploration. These potential applications include:
- Organic synthesis: The bromo group can act as a leaving group in various organic reactions, allowing for the introduction of different functional groups at the 3-position of the thiophene ring, potentially leading to novel materials with diverse properties [].
- Medicinal chemistry: Thiophene derivatives have been explored for their potential medicinal properties, including anti-cancer and anti-inflammatory activities []. However, there is no specific research available on the potential biological activities of 3-bromo-2,4-dimethylthiophene.
3-Bromo-2,4-dimethylthiophene is an organic compound characterized by its thiophene ring structure with bromine and methyl substituents. Its molecular formula is , and it has a molecular weight of approximately 191.09 g/mol. The compound is notable for its unique electronic properties due to the presence of the bromine atom and the two methyl groups at the 2 and 4 positions of the thiophene ring. This structure contributes to its reactivity and potential applications in various chemical processes and biological systems .
- Electrophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution.
- Grignard Reactions: It can react with Grignard reagents, leading to the formation of various derivatives, which can further undergo cyclization or other transformations .
- Cross-Coupling Reactions: The compound can be utilized in palladium-catalyzed cross-coupling reactions, which are useful for forming carbon-carbon bonds.
Research into the biological activity of 3-Bromo-2,4-dimethylthiophene indicates potential antimicrobial properties. Compounds containing thiophene rings have shown varied biological activities, including antifungal and antibacterial effects. The presence of halogens like bromine can enhance these activities by increasing lipophilicity and modifying interaction with biological targets .
Several synthesis methods for 3-Bromo-2,4-dimethylthiophene have been documented:
- Bromination of 2,4-Dimethylthiophene: This method involves the direct bromination of 2,4-dimethylthiophene using bromine or N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane. This reaction typically proceeds under mild conditions and yields 3-bromo-2,4-dimethylthiophene as a product .
- Functionalization of Thiophenes: Other synthetic routes may involve functionalizing existing thiophene derivatives through various electrophilic substitution reactions.
3-Bromo-2,4-dimethylthiophene has several applications across different fields:
- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
- Material Science: The compound is investigated for its potential use in organic electronics and photovoltaics due to its electronic properties.
- Pharmaceuticals: Its derivatives may be explored for developing new therapeutic agents owing to their biological activity.
Studies on the interactions of 3-Bromo-2,4-dimethylthiophene with other molecules reveal its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions has been explored, which could enhance catalytic activity or modify electronic properties in materials science applications. Additionally, research into its interaction with biological macromolecules suggests that it may influence enzyme activity or receptor binding .
3-Bromo-2,4-dimethylthiophene shares structural similarities with several other thiophene derivatives. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Bromo-2,5-dimethylthiophene | C6H7BrS | Different substitution pattern on thiophene |
| 4-Bromo-2,3-dimethylthiophene | C6H7BrS | Bromine at a different position |
| 3-Methylthiophene | C5H6S | Lacks bromination but retains methyl groups |
| 2,5-Dimethylthiophene | C6H8S | No halogen substitution; more saturated |
The uniqueness of 3-Bromo-2,4-dimethylthiophene lies in its specific substitution pattern that influences both its chemical reactivity and biological activity compared to these similar compounds. The presence of bromine at the 3-position significantly alters its electrophilic characteristics, making it suitable for specific synthetic applications that may not be feasible with other thiophenes.








